Thermal Decomposition Activation Energy of 1-Methylpyrrolidine-2-thione Compared to Other Thioamides and Thioureas
1-Methylpyrrolidine-2-thione (NMTP) exhibits a distinct thermal decomposition activation energy (Ea) compared to a panel of structurally related thioamides and thioureas. The compound undergoes thermal decomposition via a first-order kinetic mechanism. In a direct head-to-head comparison study, NMTP demonstrated an Ea of 20.9 kcal/mol, which is 1.8 kcal/mol higher than thiobenzamide (Ea = 19.1 kcal/mol), 2.6 kcal/mol lower than thiobenzanilide (Ea = 23.5 kcal/mol), and 5.7 kcal/mol lower than thiourea (Ea = 26.6 kcal/mol) [1].
| Evidence Dimension | Thermal decomposition activation energy (Ea) |
|---|---|
| Target Compound Data | 20.9 kcal/mol |
| Comparator Or Baseline | Thiobenzamide (19.1 kcal/mol), Thiobenzanilide (23.5 kcal/mol), Thiourea (26.6 kcal/mol) |
| Quantified Difference | ΔEa = +1.8 kcal/mol vs thiobenzamide; ΔEa = -2.6 kcal/mol vs thiobenzanilide; ΔEa = -5.7 kcal/mol vs thiourea |
| Conditions | Thermal decomposition kinetics study conducted under identical experimental conditions; first-order rate constants measured over a temperature range; activation parameters derived from Arrhenius plots [1]. |
Why This Matters
The distinct activation energy profile means that 1-methylpyrrolidine-2-thione cannot be substituted with other common thioamides or thioureas in processes where precise thermal control and sulfur transfer kinetics are critical for optimizing yield or preventing side reactions.
- [1] Agrawal, A. K.; Rao, P. S.; Rao, B. K.; Tiwari, S. K. Kinetics and Mechanism of Thermal Decomposition of 1-Methylpyrrolidine-2-thione. Reaction Kinetics and Catalysis Letters 1996, 57, 207–213. DOI: 10.1007/BF02064897. View Source
